molecular formula C9H13N3O4 B12799763 3'-Deoxy-6-azathymidine CAS No. 129454-21-3

3'-Deoxy-6-azathymidine

Cat. No.: B12799763
CAS No.: 129454-21-3
M. Wt: 227.22 g/mol
InChI Key: OPMYUIBNAPLLAM-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3’-Deoxy-6-azathymidine involves several steps. One common method includes the reaction of dimethylchloromethyleneammonium chloride with the 2’,3’,5’-tri-O-acyl derivatives of uridine and 6-azauridine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3’-Deoxy-6-azathymidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

3’-Deoxy-6-azathymidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Deoxy-6-azathymidine involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA strand, thereby inhibiting viral replication. The compound targets viral DNA polymerase and other enzymes involved in nucleic acid synthesis .

Comparison with Similar Compounds

3’-Deoxy-6-azathymidine can be compared with other nucleoside analogs such as:

The uniqueness of 3’-Deoxy-6-azathymidine lies in its specific modifications, which confer distinct biological properties and make it a valuable tool in antiviral research .

Properties

CAS No.

129454-21-3

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H13N3O4/c1-5-8(14)10-9(15)12(11-5)7-3-2-6(4-13)16-7/h6-7,13H,2-4H2,1H3,(H,10,14,15)/t6-,7+/m0/s1

InChI Key

OPMYUIBNAPLLAM-NKWVEPMBSA-N

Isomeric SMILES

CC1=NN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO

Canonical SMILES

CC1=NN(C(=O)NC1=O)C2CCC(O2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.